3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide
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Overview
Description
3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide is a synthetic organic compound with a complex structure It features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a propanamide group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps One common route starts with the preparation of 2,6-dimethylmorpholine, which is then reacted with a suitable acylating agent to introduce the propanamide group
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification techniques. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This can be employed to reduce specific functional groups, such as carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying aromatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylmorpholin-4-yl)-2-(2-methoxyphenyl)ethanamine
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H24N2O3/c1-12-10-18(11-13(2)21-12)9-8-16(19)17-14-6-4-5-7-15(14)20-3/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
InChI Key |
UVYFQGQNJRHMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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